![molecular formula C8H6N2O2 B2759887 6-(Furan-2-yl)pyrimidin-4-ol CAS No. 1105195-58-1](/img/structure/B2759887.png)
6-(Furan-2-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Furan-2-yl)pyrimidin-4-ol” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds . The compound has a molecular weight of 162.15 .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies . For instance, a new class of pyrimidin-2-ol/thiol/amine derivatives was synthesized and screened for its in vitro antimicrobial activity . The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies .Molecular Structure Analysis
The molecular structure of “6-(Furan-2-yl)pyrimidin-4-ol” can be represented by the InChI code: 1S/C8H6N2O2/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11) . This indicates that the compound contains 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
- Furan derivatives, including 6-(Furan-2-yl)pyrimidin-4-ol, have gained attention due to their antibacterial properties . These compounds exhibit efficacy against both gram-positive and gram-negative bacteria.
- Furan derivatives, including 6-(Furan-2-yl)pyrimidin-4-ol, have been explored for their anti-inflammatory and analgesic effects .
- Fused pyrimidine derivatives, including furan-based compounds, are considered bioisosteres with purines .
Antibacterial Activity
Anti-Cancer Potential
Anti-Inflammatory and Analgesic Properties
Anti-Ulcer and Diuretic Effects
Bioisosteres with Purines
Cytotoxic Activity
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, including those with a furan ring, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .
Result of Action
It’s known that pyrimidine derivatives can exhibit anticancer activity . They can inhibit protein kinases, disrupting cellular signaling processes and potentially leading to the inhibition of cancer cell growth and proliferation .
Future Directions
properties
IUPAC Name |
4-(furan-2-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSHWWASHJJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.